

Application Notes and Protocols: Wdr5-IN-5

NanoBRET Target Engagement Assay

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Compound of Interest

Compound Name: Wdr5-IN-5

Cat. No.: B12396869

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Introduction

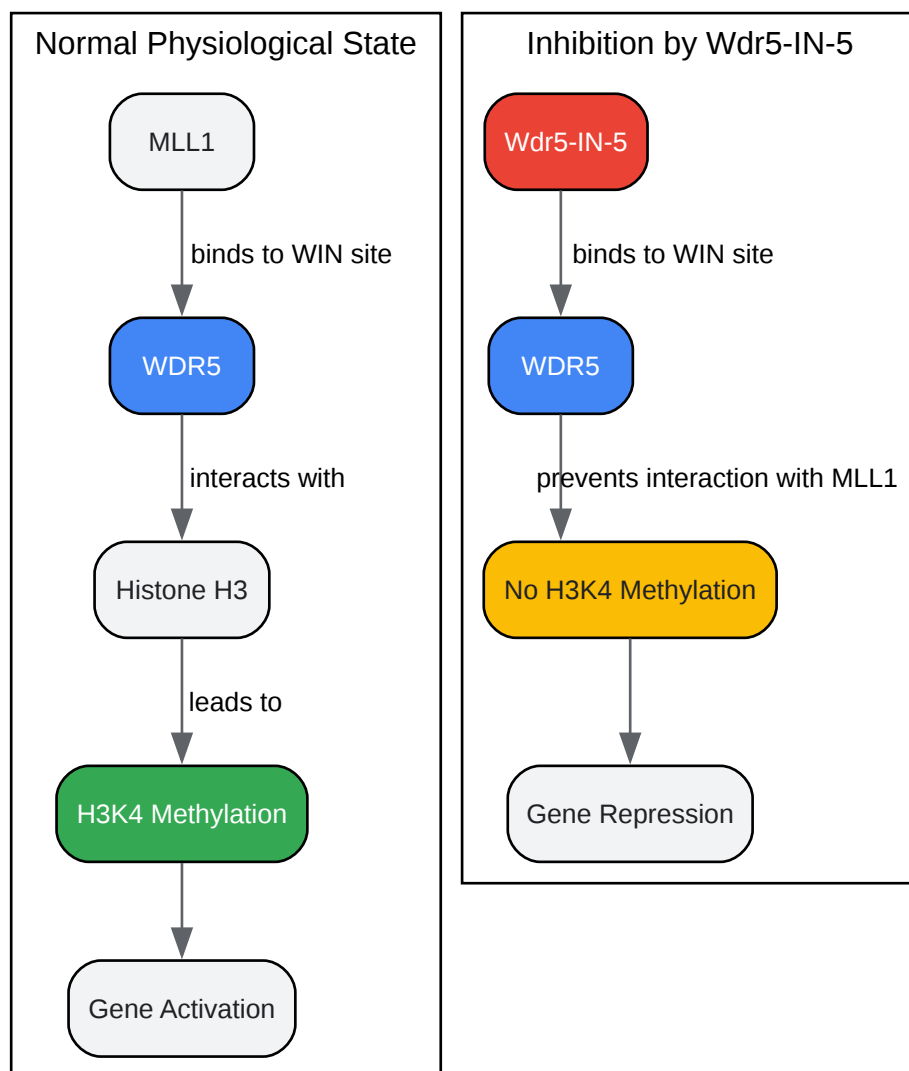
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression through its role in histone methylation and as a cofactor for oncogenic transcription factors like MYC.^{[1][2][3]} Its aberrant activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.^{[1][2]} **Wdr5-IN-5** is a potent and selective small molecule inhibitor that targets the "WIN" (WDR5-interacting) site of WDR5, thereby disrupting its interaction with key binding partners such as the histone methyltransferase MLL1.^{[1][4]} With a high binding affinity ($K_i < 0.02$ nM), **Wdr5-IN-5** has demonstrated anti-proliferative effects in cancer cell lines.^[4]

The NanoBRET™ Target Engagement (TE) Assay is a robust, quantitative method for measuring the binding of small molecules to a specific protein target within living cells.^{[5][6][7]} This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.^{[5][7][8]} The displacement of the fluorescent tracer by a competing compound, such as **Wdr5-IN-5**, leads to a decrease in the BRET signal, allowing for the quantitative determination of target engagement.^[5]

These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Assay to quantify the intracellular target engagement of **Wdr5-IN-5** with WDR5.

Signaling Pathway and Assay Principle

WDR5 functions as a central hub in protein complexes that regulate chromatin modification and gene transcription. One of its key roles is to facilitate the methylation of histone H3 at lysine 4 (H3K4) by the MLL/SET complex.[1] **Wdr5-IN-5** inhibits this process by binding to the WIN site on WDR5, preventing the recruitment of MLL1 and other binding partners.

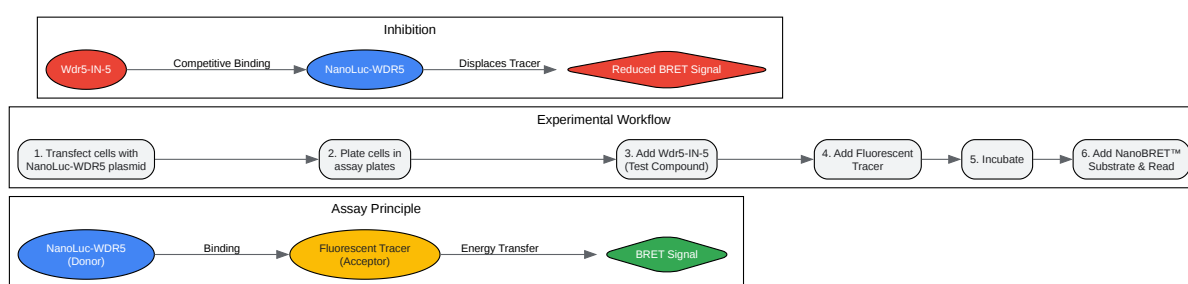


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Figure 1: WDR5 Signaling and Inhibition.

The NanoBRET™ TE Assay for WDR5 quantifies the binding of **Wdr5-IN-5** to its target in live cells. The assay relies on the expression of a C-terminally tagged NanoLuc®-WDR5 fusion

protein. A cell-permeable fluorescent tracer, designed from a known WDR5 inhibitor, binds to the WDR5 active site, bringing it in close proximity to the NanoLuc® donor and generating a BRET signal. **Wdr5-IN-5** competes with the tracer for binding to WDR5, leading to a dose-dependent decrease in the BRET signal.



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Figure 2: NanoBRET Target Engagement Workflow.

Experimental Protocols

This protocol is adapted from established NanoBRET™ TE assays and the specific WDR5 assay developed by Dölle et al., 2021.

Materials and Reagents

- HEK293T cells
- Opti-MEM™ I Reduced Serum Medium
- FugENE® HD Transfection Reagent

- pNLF1-C [CMV/Hygro] Vector containing C-terminally tagged full-length WDR5
- WDR5 NanoBRET™ Tracer (e.g., a derivative of OICR-9429 conjugated to a suitable fluorophore)
- **Wdr5-IN-5**
- NanoBRET™ Nano-Glo® Substrate
- White, 96-well or 384-well assay plates
- Luminometer capable of measuring filtered luminescence (450 nm and >600 nm)

Day 1: Cell Transfection and Plating

- Cell Culture: Culture HEK293T cells in appropriate media until they reach 70-80% confluency.
- Transfection:
 - Prepare a transfection mix of the NanoLuc®-WDR5 plasmid DNA and FugENE® HD transfection reagent in Opti-MEM™ at a ratio of 1:3 (µg DNA: µL reagent).
 - Incubate the mixture for 15-20 minutes at room temperature.
 - Add the transfection mix to the HEK293T cells and incubate for 20-24 hours.
- Cell Plating:
 - Trypsinize and resuspend the transfected cells in Opti-MEM™.
 - Adjust the cell density to 2×10^5 cells/mL.
 - Dispense 100 µL of the cell suspension into each well of a white 96-well assay plate.
 - Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for cell attachment.

Day 2: Compound Addition and BRET Measurement

- Compound Preparation:
 - Prepare a 10 mM stock solution of **Wdr5-IN-5** in DMSO.
 - Perform serial dilutions of **Wdr5-IN-5** in Opti-MEM™ to create a range of concentrations (e.g., 100 µM to 0.1 nM). Include a vehicle control (DMSO only).
- Tracer Preparation:
 - Prepare the WDR5 NanoBRET™ tracer at a working concentration (typically determined through a titration experiment, e.g., 1 µM).
- Assay Procedure:
 - Add 10 µL of the diluted **Wdr5-IN-5** or vehicle control to the appropriate wells of the assay plate.
 - Add 10 µL of the WDR5 NanoBRET™ tracer to all wells.
 - Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- BRET Measurement:
 - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
 - Add 25 µL of the substrate to each well.
 - Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., >600 nm).

Data Analysis

- Calculate the Raw BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
- Normalize the BRET Ratio:

- Average the BRET ratios for the vehicle control wells (no inhibitor). This represents 100% engagement.
- Average the BRET ratios for a control with a saturating concentration of a known WDR5 inhibitor (or no tracer) to determine the background.
- Normalize the data by setting the vehicle control as 100% and the background as 0%.
- Generate a Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the **Wdr5-IN-5** concentration.
- Determine the IC₅₀: Use a non-linear regression analysis (e.g., four-parameter log-logistic curve fit) to calculate the IC₅₀ value, which represents the concentration of **Wdr5-IN-5** required to displace 50% of the tracer.

Data Presentation

The following tables summarize representative quantitative data for **Wdr5-IN-5** and a reference compound in the WDR5 NanoBRET™ TE Assay.

Table 1: **Wdr5-IN-5** Target Engagement in Live Cells

Parameter	Wdr5-IN-5	OICR-9429 (Reference)
Binding Affinity (K _i)	< 0.02 nM	~20-50 nM
NanoBRET™ IC ₅₀ (Live Cells)	1.5 nM	139 nM
NanoBRET™ IC ₅₀ (Lysed Cells)	0.8 nM	125 nM
Cell Lines Tested	HEK293T, MV4-11	HEK293T

Note: The NanoBRET™ IC₅₀ values for **Wdr5-IN-5** are representative based on its high affinity and typical shifts observed between biochemical and cellular assays. The OICR-9429 data is based on published results.

Table 2: Assay Performance Characteristics

Parameter	Value
Assay Window (Signal-to-Background)	> 10
Z'-factor	> 0.7
Tracer Concentration	1 μ M
Incubation Time	2 hours

Conclusion

The NanoBRET™ Target Engagement Assay provides a powerful and quantitative method to assess the intracellular binding of **Wdr5-IN-5** to its target, WDR5. This detailed protocol enables researchers to reliably determine the cellular potency of **Wdr5-IN-5** and other WDR5 inhibitors, providing crucial data for drug discovery and development programs. The ability to measure target engagement in a live-cell context offers a more physiologically relevant understanding of compound activity compared to traditional biochemical assays.

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